![molecular formula C12H20IN3O B1417249 1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide CAS No. 1231954-03-2](/img/structure/B1417249.png)
1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide
Overview
Description
Scientific Research Applications
Corrosion Inhibition : Research has shown that imidazolium tetrafluoroborates ionic liquids, which are structurally related to the compound , are effective corrosion inhibitors for carbon steel in acidic environments. These compounds demonstrate good inhibition efficiencies and follow the Temkin adsorption isotherm (Deyab, Zaky, & Nessim, 2017).
Metal Extraction : Imidazolium bromides, similar in structure to the compound of interest, have been evaluated for selective extraction and stripping of Cd(II) from acidic iodide solutions. These compounds show high extraction percentages and selectivity, making them useful in the field of metal recovery and purification (Eyupoglu & Polat, 2015).
Self-Assembling Properties : Certain imidazolium iodides have been synthesized and characterized for their self-assembling properties, creating nanoparticles and liposomes that could be beneficial in the development of delivery systems (Pikun et al., 2022).
Ionic Liquid Crystals : The N-arylation of imidazole has been utilized to synthesize mesomorphic imidazolium iodides, which possess interesting crystal structures and electrochemical behaviors. These compounds could have applications in the field of liquid crystal technology and materials science (Fouchet, Douce, Heinrich, Welter, & Louati, 2009).
Polymerization Initiators : Imidazolium iodides have been used as initiators in the polymerization of ionic liquid monomers, demonstrating potential in materials science for the creation of novel polymers with unique properties (Chang, Lin, Wu, & Lin, 2012).
Dye-Sensitized Solar Cells : Novel imidazolium iodides have been synthesized and used as electrolytes in dye-sensitized solar cells, contributing to improved photocurrent density and energy conversion efficiency, indicating potential applications in renewable energy technologies (Ramkumar, Wijayantha, Velayutham, & Anandan, 2014).
Safety And Hazards
properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(3-methylimidazol-3-ium-1-yl)methanone;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N3O.HI/c1-10-6-11(2)8-15(7-10)12(16)14-5-4-13(3)9-14;/h4-5,9-11H,6-8H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNMSOMKIWVICI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)N2C=C[N+](=C2)C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylpiperidine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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